ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3-phenylprop-2-ynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(3-phenylprop-2-ynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-[(3-phenylprop-2-ynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound may also find applications in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 2-[(3-phenylprop-2-ynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . While both compounds share a thiophene core, their substituents and resulting properties may differ. The unique structure of ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may confer specific biological activities or material properties that distinguish it from other similar compounds .
Properties
CAS No. |
306957-17-5 |
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Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4g/mol |
IUPAC Name |
ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H17NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-10H2,1H3,(H,20,21) |
InChI Key |
OQSRTEAJPLICRK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C#CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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